molecular formula C21H23NO4S B557517 Fmoc-L-beta-homomethionine CAS No. 266359-48-2

Fmoc-L-beta-homomethionine

Cat. No. B557517
CAS RN: 266359-48-2
M. Wt: 385,48 g/mole
InChI Key: XYWOGXWKXWWADY-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-beta-homomethionine is a chemical compound with the molecular formula C21H23NO4S and a molecular weight of 385.48 . It appears as a white or yellow-brown solid . It is used in peptide and solid-phase synthesis, serving as a building block for peptide synthesis .


Synthesis Analysis

Fmoc-L-beta-homomethionine is used as a building block for peptide synthesis . It is part of the category of unusual amino acids and is used in the creation of β-Homoamino acid and β-homomethionine .


Molecular Structure Analysis

The molecular structure of Fmoc-L-beta-homomethionine is represented by the formula C21H23NO4S . It has a molecular weight of 385.48 .


Chemical Reactions Analysis

While specific chemical reactions involving Fmoc-L-beta-homomethionine are not detailed in the search results, it is known to be used in peptide and solid-phase synthesis .


Physical And Chemical Properties Analysis

Fmoc-L-beta-homomethionine is a white or yellow-brown solid . It has a molecular weight of 385.48 and a molecular formula of C21H23NO4S . It has a boiling point of 616.7°C at 760 mmHg . It should be stored at temperatures between 0 - 8 °C .

Scientific Research Applications

Biomedical Applications

Fmoc-beta-Homet-OH is used in the creation of peptide-based hydrogels (PHGs) . These hydrogels are biocompatible materials suitable for various biological, biomedical, and biotechnological applications . They are particularly useful in drug delivery and as diagnostic tools for imaging .

Tissue Engineering

The Fmoc-beta-Homet-OH compound plays a significant role in tissue engineering . It is used in the synthesis of hydrogels that support cell adhesion, survival, and duplication . This makes it a potential material for tissue engineering applications .

Formulation of Membranes and Coatings

PHGs, which can be formulated using Fmoc-beta-Homet-OH, have been proposed for the formulation of membranes and coatings . These applications take advantage of the biocompatibility and other beneficial properties of PHGs .

Components for Sensors

PHGs, including those derived from Fmoc-beta-Homet-OH, can be used to generate components for sensors . The unique properties of these hydrogels make them suitable for this application .

Drug Delivery

As mentioned earlier, one of the key applications of Fmoc-beta-Homet-OH is in drug delivery . The compound’s ability to form biocompatible hydrogels makes it an excellent candidate for delivering drugs to specific locations in the body .

Diagnostic Tools for Imaging

Fmoc-beta-Homet-OH is also used to create diagnostic tools for imaging . The hydrogels it forms can be used in various imaging applications, providing valuable tools for medical diagnostics .

Safety and Hazards

Fmoc-L-beta-homomethionine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion, it is advised not to induce vomiting and to seek immediate medical attention .

Mechanism of Action

Target of Action

Fmoc-beta-Homet-OH, also known as Fmoc-|A-HoMet-OH or Fmoc-L-beta-homomethionine, is a derivative of methionine

Mode of Action

The Fmoc (9-Fluorenylmethoxycarbonyl) group in Fmoc-beta-Homet-OH plays a crucial role in peptide synthesis . It acts as a protective group for the amino group during peptide bond formation. The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing the amino group to participate in peptide bond formation . This process is essential for the synthesis of peptides of significant size and complexity .

Biochemical Pathways

The Fmoc group’s removal is a critical step in solid-phase peptide synthesis, a common method for producing peptides .

Pharmacokinetics

The fmoc group’s removal is known to be facilitated by acidic hydrogenation . This process yields an ammonium salt, preventing adverse nucleophilic reactions with electrophiles .

Result of Action

The molecular and cellular effects of Fmoc-beta-Homet-OH’s action primarily involve the synthesis of peptides. The removal of the Fmoc group allows the amino group to participate in peptide bond formation, facilitating the synthesis of complex peptides . This process is crucial for various biological functions, as peptides play key roles in cellular signaling, immune responses, and enzymatic reactions.

Action Environment

Factors such as ph can significantly impact the removal of the fmoc group . Acidic conditions facilitate the removal of the Fmoc group, enabling the amino group to participate in peptide bond formation . Therefore, the pH of the environment could potentially influence the efficacy and stability of Fmoc-beta-Homet-OH.

properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylsulfanylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-27-11-10-14(12-20(23)24)22-21(25)26-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,22,25)(H,23,24)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWOGXWKXWWADY-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-beta-homomethionine

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